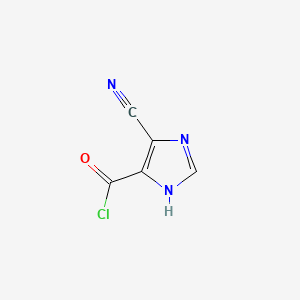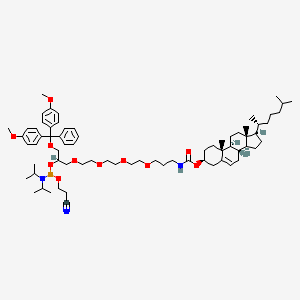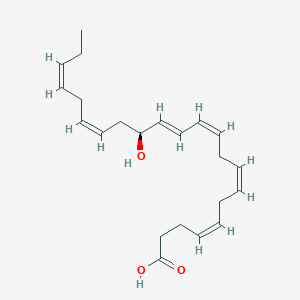
14S-Hdha
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14(S)-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA). It is a precursor to the pro-resolving mediator maresin 1 .
Synthesis Analysis
14(S)-HDHA is synthesized by adipocytes at concentrations comparable to those of protectins and resolvins derived from DHA in WAT . It is formed by 12-lipoxygenase (12-LO) or 15-LO processing of docosahexaenoic acid (DHA) .Molecular Structure Analysis
The molecular formula of 14(S)-HDHA is C22H32O3 . The structure contains DHA esterified to 9- and 13-hydroxyoctadecadienoic acid (HLA) or 14-hydroxydocosahexaenoic acid (HDHA), termed 9-DHAHLA, 13-DHAHLA, and 14-DHAHDHA .Chemical Reactions Analysis
The chemical reactions involving 14(S)-HDHA are not explicitly mentioned in the search results .Physical And Chemical Properties Analysis
14(S)-HDHA has a molecular weight of 344.5 g/mol. It is soluble in 0.1 M Na2CO3 (2 mg/ml), DMF, DMSO, and ethanol. In PBS (pH 7.2), it is soluble up to 0.5 mg/ml .Scientific Research Applications
Inflammation Resolution
14S-HDHA is a precursor to the pro-resolving mediator maresin 1 , which plays a crucial role in resolving inflammation. It has been found in peritoneal exudates from a mouse model of zymosan-induced peritonitis, indicating its involvement in the inflammatory response .
Thrombosis Regulation
The biological relevance of 14S-HDHA has been associated with the regulation of thrombus formation in vivo. This suggests its potential application in preventing or treating thrombotic diseases .
Lipid Mediator Biosynthesis
14S-HDHA is involved in the biosynthesis of maresin-like lipid mediators by leukocytes and platelets, which are crucial for various physiological processes, including inflammation and wound healing .
Pulmonary Health
Eosinophils, which are white blood cells involved in the immune response, produce 14S-HDHA. This oxylipin has been shown to protect against pulmonary hypertension and maintain pulmonary arterial smooth muscle cell homeostasis .
Platelet Function and Thrombus Formation
Research has indicated that 14S-HDHA can regulate platelet activation and thrombus formation, suggesting its importance in cardiovascular health and as a potential therapeutic agent for related conditions .
Mechanism of Action
Target of Action
14S-HDHA is an oxygenation product formed by 12-lipoxygenase (12-LO) or 15-lipoxygenase (15-LO) processing of docosahexaenoic acid (DHA) . It is a precursor to the pro-resolving mediator maresin 1 . The primary targets of 14S-HDHA are the lipoxygenase enzymes, specifically 12-LO and 15-LO .
Mode of Action
14S-HDHA interacts with its targets, the 12-LO and 15-LO enzymes, through a process known as lipoxygenation . This interaction results in the formation of 14S-HDHA from DHA . The 14S-HDHA then serves as a precursor to the pro-resolving mediator maresin 1 .
Biochemical Pathways
The biochemical pathway involved in the action of 14S-HDHA is the lipoxygenase pathway . This pathway is activated by the interaction of 14S-HDHA with the 12-LO and 15-LO enzymes . The downstream effects of this pathway include the production of maresin 1, a pro-resolving mediator .
Result of Action
The result of 14S-HDHA’s action is the production of maresin 1, a pro-resolving mediator . Maresin 1 has potent anti-inflammatory and pro-resolving actions . Therefore, the action of 14S-HDHA can lead to the resolution of inflammation and promotion of healing .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(4Z,7Z,10Z,12E,14S,16Z,19Z)-14-hydroxydocosa-4,7,10,12,16,19-hexaenoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O3/c1-2-3-4-5-12-15-18-21(23)19-16-13-10-8-6-7-9-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10-,14-11-,15-12-,19-16+/t21-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEBXONKCYFJAF-OUKOMXQNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC(C=CC=CCC=CCC=CCCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C[C@@H](/C=C/C=C\C/C=C\C/C=C\CCC(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348022 |
Source


|
| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
14S-Hdha | |
CAS RN |
119433-37-3 |
Source


|
| Record name | 14(S)-Hydroxy Docosahexaenoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701348022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



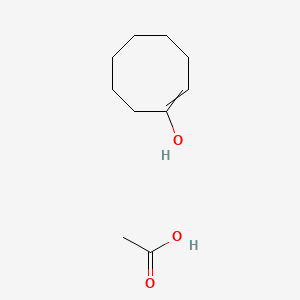

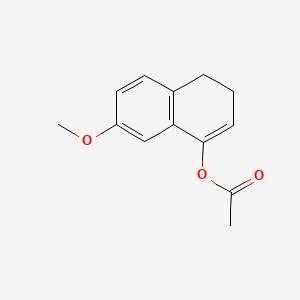
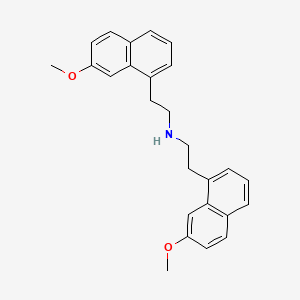
![3H-[1,4]dioxino[2,3-e]benzimidazole](/img/structure/B569495.png)
